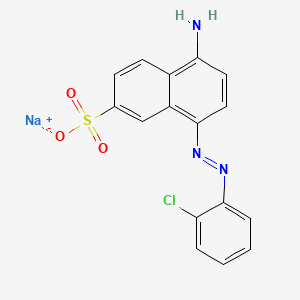
Sodium 5(or 8)-amino-8(or 5)-((2-chlorophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a chlorophenyl group, and a sulfonate group, making it highly soluble in water and useful in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with a naphthalene derivative, such as 5-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product. The final product is purified through filtration and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in food and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its electronic structure. This property is exploited in pH indicators and dyeing processes. The sulfonate group enhances its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be visualized using staining techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- SODIUM 4-AMINO-3-(2-CHLOROPHENYL)AZOBENZENESULFONATE
- SODIUM 6-AMINO-5-(2-CHLOROPHENYL)AZONAPHTHALENE-1-SULFONATE
Uniqueness
SODIUM 5(OR 8)-AMINO-8(OR 5)-[(2-CHLOROPHENYL)AZO]NAPHTHALENE-2-SULFONATE is unique due to its specific structural arrangement, which imparts distinct color properties and solubility characteristics. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
67969-73-7 |
|---|---|
Formule moléculaire |
C16H11ClN3NaO3S |
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
sodium;5-amino-8-[(2-chlorophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12ClN3O3S.Na/c17-13-3-1-2-4-16(13)20-19-15-8-7-14(18)11-6-5-10(9-12(11)15)24(21,22)23;/h1-9H,18H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
NPSWBCSQIXQCPA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















